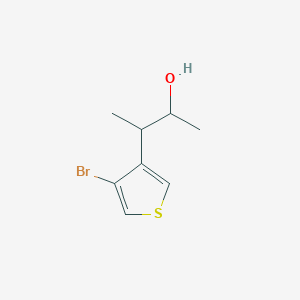
3-(4-Bromothiophen-3-YL)butan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromothiophen-3-YL)butan-2-OL is an organic compound with the molecular formula C8H11BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-3-YL)butan-2-OL typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-2-OL moiety. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Grignard Reaction: The 4-bromothiophene is then subjected to a Grignard reaction with an appropriate Grignard reagent to introduce the butan-2-OL group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromothiophen-3-YL)butan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromothiophen-3-YL)butan-2-one.
Reduction: Formation of 3-(Thiophen-3-YL)butan-2-OL.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Bromothiophen-3-YL)butan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-(4-Bromothiophen-3-YL)butan-2-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene: A simpler analog with only a bromine atom on the thiophene ring.
4-Bromothiophen-2-OL: Another derivative with a hydroxyl group at a different position.
Thiophene-3-YL derivatives: Various compounds with different substituents on the thiophene ring.
Uniqueness
3-(4-Bromothiophen-3-YL)butan-2-OL is unique due to the presence of both a bromine atom and a butan-2-OL group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H11BrOS |
|---|---|
Poids moléculaire |
235.14 g/mol |
Nom IUPAC |
3-(4-bromothiophen-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5(6(2)10)7-3-11-4-8(7)9/h3-6,10H,1-2H3 |
Clé InChI |
RZLJWJOICXFMNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC=C1Br)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-[1,2,4]triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B15271555.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
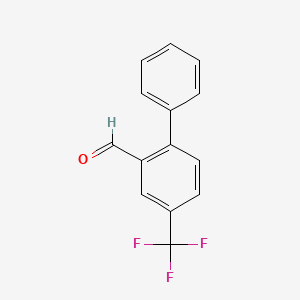
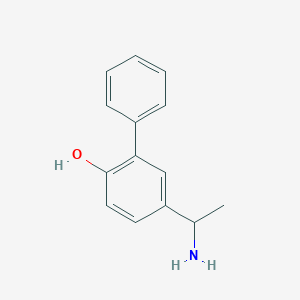
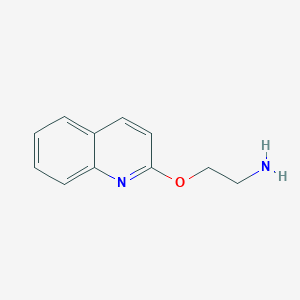
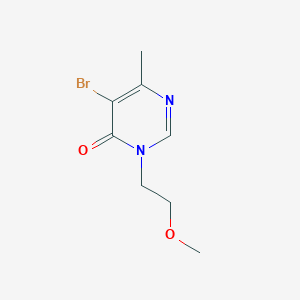

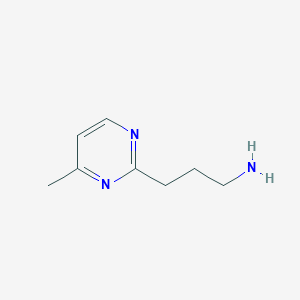
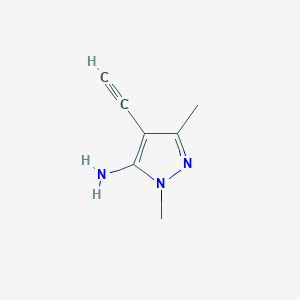
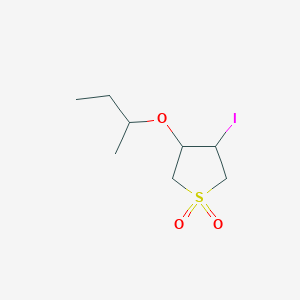
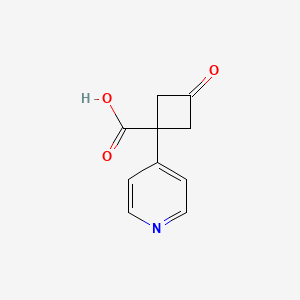
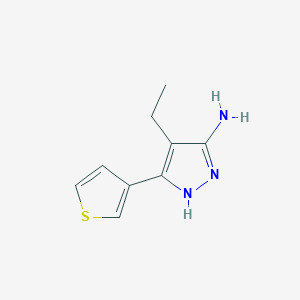
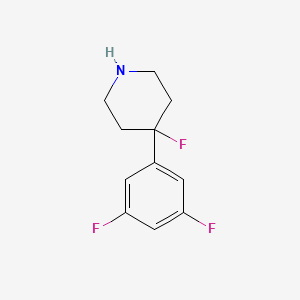
![(1R)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15271644.png)
